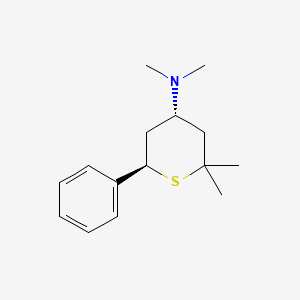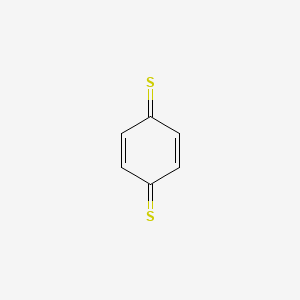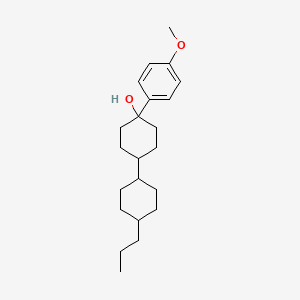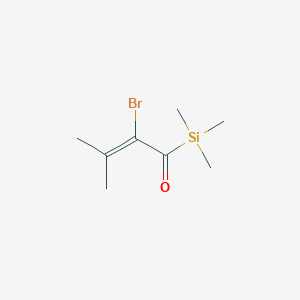
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thian-4-amine core: This can be achieved through a series of cyclization reactions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-amine core to a more saturated form.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound has a similar core structure but differs in the functional groups attached.
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another related compound with variations in the ring structure and functional groups.
Uniqueness
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
| 81158-72-7 | |
Molekularformel |
C15H23NS |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine |
InChI |
InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
UMHRCOJPJDEDKZ-UONOGXRCSA-N |
Isomerische SMILES |
CC1(C[C@H](C[C@@H](S1)C2=CC=CC=C2)N(C)C)C |
Kanonische SMILES |
CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

